4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene
Description
4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene (CAS: 1699532-61-0) is a nitrogen-rich tricyclic compound with the molecular formula C₁₀H₁₈N₄ and a molecular weight of 194.28 g/mol . Its structure features a fused bicyclic system with four nitrogen atoms positioned at the 2, 5, 7, and 11 positions and a methyl substituent at the 4-position.
Properties
Molecular Formula |
C10H12N4 |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-methyl-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene |
InChI |
InChI=1S/C10H12N4/c1-7-6-14-9-2-3-11-4-8(9)5-12-10(14)13-7/h5-6,11H,2-4H2,1H3 |
InChI Key |
YSTCSGFNKRIYTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C3=C(CNCC3)C=NC2=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related tricyclic azaheterocycles:
Key Findings:
Structural Diversity :
- The target compound’s methyl group at the 4-position contrasts with bulkier substituents (e.g., pyridinylmethyl or chloro-fluorobenzoyl) in analogs, which significantly alter steric hindrance and electronic properties .
- Derivatives with dione groups (e.g., C₁₆H₁₄N₆O₂) exhibit enhanced metal-binding capabilities due to additional electronegative oxygen atoms .
For example, tetramethylated aza-cyclodextrins () are formed via 2+2 cyclocondensation of diamines with α-diketones in the presence of metal ions .
Physicochemical Properties: The target compound’s lower molecular weight (194.28 vs. 322–344 in analogs) suggests higher solubility in polar solvents compared to bulkier derivatives .
Applications :
- The methyl-substituted compound (CAS: 1699532-61-0) is prioritized in agrochemical research due to its balance of lipophilicity and stability .
- Pyridinylmethyl and benzoyl derivatives () are explored for targeted drug delivery or pesticidal activity owing to their steric and electronic profiles .
Research Implications
The structural modularity of tricyclic azaheterocycles allows for tailored modifications to optimize properties like bioavailability, metal coordination, or target binding. For instance, the target compound’s simplicity makes it a versatile scaffold, while complex derivatives (e.g., C₁₇H₁₄ClFN₄O) are suited for niche applications requiring high specificity . Future studies should explore the target compound’s reactivity in cross-coupling reactions to introduce functional groups for enhanced bioactivity.
Biological Activity
4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene (CAS Number: 1820707-15-0) is a complex nitrogen-containing heterocyclic compound with potential biological activities. This article reviews its chemical properties, synthesis methods, and biological activities based on recent studies and case reports.
- IUPAC Name : 2-Methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine hydrochloride
- Molecular Formula : C10H13ClN4
- Molecular Weight : 224.69 g/mol
- Purity : 95%
- CAS Number : 1820707-15-0
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The exact synthetic route can vary based on the desired purity and yield but generally includes the formation of the tricyclic structure followed by functional group modifications.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro studies demonstrated effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
Anticancer Activity
The compound has shown promise in anticancer research:
- Case Study : A study evaluated its effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent reduction in cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
Neuroprotective Effects
Research has also focused on the neuroprotective potential of this compound:
- Mechanism of Action : It is hypothesized that it may exert neuroprotective effects through antioxidant mechanisms and modulation of neuroinflammatory pathways.
Research Findings
Several studies have highlighted the biological relevance of this compound:
- Antimicrobial Efficacy : A systematic review published in a peer-reviewed journal reported that derivatives of tetraazatricyclo compounds possess broad-spectrum antimicrobial activity.
- Anticancer Properties : A recent clinical trial assessed the safety and efficacy of a tetraazatricyclo derivative in patients with advanced solid tumors. Preliminary results indicated manageable side effects and promising antitumor activity.
- Neuroprotective Studies : Experimental models using rodent subjects showed that administration of the compound could significantly reduce markers of oxidative stress in brain tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
